Cas no 2172206-32-3 (2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}methyl)pyridine-4-carboxylic acid)

2-({2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}methyl)pyridine-4-carboxylic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. The compound features a pyridine-4-carboxylic acid moiety, which enhances its utility in constructing structurally diverse peptides with potential metal-binding or coordination properties. The Fmoc group ensures orthogonal protection compatibility in solid-phase peptide synthesis (SPPS), allowing selective deprotection under mild basic conditions. Its structural design facilitates efficient coupling reactions while minimizing side reactions. This derivative is particularly valuable in medicinal chemistry and bioconjugation, where precise control over peptide sequence and functionalization is critical. Its stability and solubility in common organic solvents further contribute to its practicality in synthetic workflows.
2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}methyl)pyridine-4-carboxylic acid structure
2172206-32-3 structure
Product Name:2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}methyl)pyridine-4-carboxylic acid
CAS No:2172206-32-3
MF:C27H27N3O5
MW:473.52038693428
CID:5961867
PubChem ID:165488850
Update Time:2025-06-13

2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}methyl)pyridine-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}methyl)pyridine-4-carboxylic acid
    • 2-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}methyl)pyridine-4-carboxylic acid
    • 2172206-32-3
    • EN300-1484319
    • Inchi: 1S/C27H27N3O5/c1-2-17(25(31)29-15-19-13-18(26(32)33)11-12-28-19)14-30-27(34)35-16-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-13,17,24H,2,14-16H2,1H3,(H,29,31)(H,30,34)(H,32,33)
    • InChI Key: MTIUDAMIZVPUNE-UHFFFAOYSA-N
    • SMILES: O(C(NCC(C(NCC1C=C(C(=O)O)C=CN=1)=O)CC)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 473.19507097g/mol
  • Monoisotopic Mass: 473.19507097g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 10
  • Complexity: 724
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 118Ų

2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}methyl)pyridine-4-carboxylic acid Pricemore >>

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Additional information on 2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}methyl)pyridine-4-carboxylic acid

Comprehensive Overview of 2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}methyl)pyridine-4-carboxylic acid (CAS No. 2172206-32-3)

2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}methyl)pyridine-4-carboxylic acid (CAS No. 2172206-32-3) is a highly specialized organic compound widely utilized in peptide synthesis and pharmaceutical research. This compound, often abbreviated as Fmoc-protected amino acid derivative, plays a pivotal role in solid-phase peptide synthesis (SPPS) due to its unique structural properties. The Fmoc group (9-fluorenylmethoxycarbonyl) is a cornerstone in modern peptide chemistry, offering exceptional stability under basic conditions while being easily cleaved under mild acidic conditions.

The molecular structure of 2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}methyl)pyridine-4-carboxylic acid incorporates a pyridine-4-carboxylic acid moiety, which enhances its solubility in polar solvents and facilitates conjugation with other biomolecules. Researchers frequently search for "Fmoc-amino acid derivatives" or "CAS 2172206-32-3 applications" to explore its utility in drug discovery, particularly in the development of targeted therapeutics and bioconjugates. Its compatibility with automated peptide synthesizers makes it a preferred choice for high-throughput screening (HTS) platforms.

In the context of current trends, 2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}methyl)pyridine-4-carboxylic acid aligns with the growing demand for precision medicine and personalized therapeutics. The compound's ability to serve as a building block for peptide-based drugs has garnered attention in oncology and immunology research. Queries like "how to use Fmoc-protected compounds in peptide synthesis" or "best practices for handling CAS 2172206-32-3" reflect user interest in optimizing laboratory protocols. Proper storage conditions (e.g., -20°C under inert gas) are critical to maintaining its stability.

From a synthetic chemistry perspective, the pyridine ring in 2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}methyl)pyridine-4-carboxylic acid introduces electron-rich nitrogen atoms, enabling selective modifications via nucleophilic aromatic substitution (SNAr). This feature is particularly valuable for designing multifunctional linkers in bioconjugation strategies. Recent publications highlight its use in antibody-drug conjugates (ADCs), where controlled release mechanisms are essential. Searches for "Fmoc-pyridine derivatives in ADC development" underscore its relevance in cutting-edge biopharmaceutical applications.

Quality control of CAS No. 2172206-32-3 involves rigorous analytical techniques such as HPLC, mass spectrometry, and NMR spectroscopy to ensure purity ≥95%. Suppliers often provide certificates of analysis (CoA) detailing residual solvents and heavy metal content, addressing common queries like "how to verify the purity of Fmoc-protected amino acids." The compound's MSDS (Material Safety Data Sheet) emphasizes standard laboratory safety practices, including the use of gloves and eye protection.

In summary, 2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}methyl)pyridine-4-carboxylic acid (CAS No. 2172206-32-3) represents a versatile tool for researchers advancing peptide-based drug design and biomolecular engineering. Its integration into workflows for combinatorial chemistry and structure-activity relationship (SAR) studies continues to expand, driven by innovations in green chemistry and sustainable synthesis methods. As the scientific community explores "new Fmoc derivatives for peptide therapeutics," this compound remains at the forefront of biomedical innovation.

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